Cas no 1291863-63-2 (N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine)

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine structure
1291863-63-2 structure
Product name:N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
CAS No:1291863-63-2
MF:C13H14ClN5OS
Molecular Weight:323.801159381866
CID:5322647
PubChem ID:50929319

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質

名前と識別子

    • [5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazol-4-yl]-4-thiomorpholinylmethanone
    • STL098928
    • AKOS005733437
    • {5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone
    • N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
    • CHEMBL3445899
    • F6609-6233
    • (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
    • 1291863-63-2
    • インチ: 1S/C13H14ClN5OS/c14-9-2-1-3-10(8-9)15-12-11(16-18-17-12)13(20)19-4-6-21-7-5-19/h1-3,8H,4-7H2,(H2,15,16,17,18)
    • InChIKey: HAWCKVUERBJMFP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC1C(C(N2CCSCC2)=O)=NNN=1

計算された属性

  • 精确分子量: 323.0607590g/mol
  • 同位素质量: 323.0607590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.2Ų
  • XLogP3: 2.9

じっけんとくせい

  • 密度みつど: 1.493±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 587.3±50.0 °C(Predicted)
  • 酸度系数(pKa): 8.00±0.70(Predicted)

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6609-6233-5mg
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
5mg
$103.5 2023-09-07
Life Chemicals
F6609-6233-2μmol
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6609-6233-1mg
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
1mg
$81.0 2023-09-07
Life Chemicals
F6609-6233-2mg
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
2mg
$88.5 2023-09-07
Life Chemicals
F6609-6233-5μmol
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6609-6233-3mg
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
3mg
$94.5 2023-09-07
Life Chemicals
F6609-6233-4mg
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
1291863-63-2
4mg
$99.0 2023-09-07

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine 関連文献

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amineに関する追加情報

In-Depth Analysis of N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine (CAS No. 1291863-63-2)

The compound N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine (CAS No. 1291863-63-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its molecular framework combines a 1,2,3-triazole core with a thiomorpholine moiety, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its ability to interact with key biological targets.

One of the most frequently searched questions about this compound revolves around its synthesis and mechanism of action. The 1,2,3-triazole ring is often synthesized via click chemistry, a highly efficient and modular approach that aligns with modern green chemistry principles. The incorporation of the thiomorpholine group enhances the molecule's solubility and bioavailability, addressing common challenges in drug development. Recent studies have explored its structure-activity relationship (SAR), revealing insights into how minor modifications can significantly alter its pharmacological profile.

In the context of current trends, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has been linked to research on neurodegenerative diseases and cancer therapeutics. Its ability to cross the blood-brain barrier (BBB) has made it a subject of interest for Alzheimer's disease and Parkinson's disease research. Additionally, its potential as an anti-inflammatory agent has been investigated, particularly in the context of autoimmune disorders.

From a computational chemistry perspective, this compound has been modeled extensively using molecular docking and QSAR techniques. These studies highlight its affinity for specific protein targets, such as tyrosine kinases and phosphodiesterases. The chlorophenyl group is thought to contribute to its binding stability, while the thiomorpholine moiety may play a role in its metabolic stability.

The growing demand for small-molecule therapeutics has further amplified interest in N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine. Its compatibility with high-throughput screening (HTS) platforms makes it a viable candidate for large-scale drug discovery projects. Moreover, its patent landscape is being closely monitored, as pharmaceutical companies explore its potential for first-in-class drugs.

Another area of exploration is the compound's potential in combination therapies. Preliminary data suggest synergistic effects when used alongside immunotherapy agents, particularly in oncology. This aligns with the broader shift toward precision medicine, where multi-targeted approaches are increasingly favored.

In summary, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine (CAS No. 1291863-63-2) represents a versatile and highly studied molecule with broad applications in modern pharmacology. Its unique structure, combined with its promising biological activity, positions it as a key player in the next generation of therapeutic agents.

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